molecular formula C12H16N2O B1372955 N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide CAS No. 1094444-23-1

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

Cat. No.: B1372955
CAS No.: 1094444-23-1
M. Wt: 204.27 g/mol
InChI Key: WKHXWPZSIXHQAS-UHFFFAOYSA-N
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Description

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide (Molecular Formula: C12H16N2O, Molecular Weight: 204.27) is a high-purity chemical compound for research applications. It is built around the 1,2,3,4-tetrahydroquinoline (THQ) scaffold, a structure recognized in medicinal chemistry as a "privileged scaffold" due to its presence in numerous compounds with diverse biological activities . The tetrahydroquinoline core is a common motif in various natural products and synthetic pharmaceuticals, and derivatives have been investigated for a wide range of potential therapeutic areas, which may include antimicrobial, anticancer, and anti-inflammatory activities . This specific molecule, featuring a dimethylcarboxamide functional group, is offered as a valuable chemical tool for hit-to-lead optimization, structure-activity relationship (SAR) studies, and the exploration of novel biological mechanisms in drug discovery campaigns . Researchers can leverage this compound to probe the pharmacological potential of the tetrahydroquinoline chemical space. The product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-14(2)12(15)10-5-6-11-9(8-10)4-3-7-13-11/h5-6,8,13H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHXWPZSIXHQAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=C(C=C1)NCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide can be achieved through a sequence of reactions starting from commercially available starting materials. One common method involves the Povarov cycloaddition reaction followed by N-furoylation processes . The reaction conditions typically involve the use of deep eutectic solvents and green chemistry principles to enhance the efficiency and yield of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Synthetic Strategies for Tetrahydroisoquinoline Derivatives

The synthesis of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide would likely involve:

  • Bischler–Nepieralski cyclization : A key method for constructing the tetrahydroisoquinoline core via intramolecular cyclization of β-phenylethylamides under acidic conditions .

  • Reductive amination : For introducing dimethyl groups at the nitrogen position, as seen in the synthesis of laudanosine analogs .

  • Carboxamide functionalization : Potentially via coupling reactions (e.g., using activated esters or acyl chlorides) at the 6-position.

Reactivity and Functionalization

While direct studies on this compound are unavailable, analogous tetrahydroisoquinoline carboxamides exhibit reactivity such as:

N-Alkylation and Acylation

  • N-substituted derivatives can be synthesized via alkylation of the secondary amine, though steric hindrance from the dimethyl groups may necessitate optimized conditions (e.g., phase-transfer catalysts) .

  • Acylation at the carboxamide nitrogen is less common due to reduced nucleophilicity but could proceed under strong acylating agents like triflic anhydride.

Oxidation Reactions

  • The tetrahydroquinoline ring may undergo oxidation to form dihydroquinoline or fully aromatic quinoline derivatives, depending on the oxidizing agent (e.g., DDQ, MnO₂) .

Electrophilic Aromatic Substitution

  • The carboxamide group at the 6-position is a meta-directing substituent, potentially enabling regioselective functionalization (e.g., nitration, halogenation) at the 5- or 7-positions.

Key Challenges and Considerations

  • Steric Effects : The dimethyl group on the nitrogen may hinder reactions at the adjacent positions, requiring elevated temperatures or prolonged reaction times .

  • Solubility : Polar aprotic solvents (e.g., DMF, DMSO) are likely essential for reactions involving the carboxamide moiety.

Comparative Reaction Pathways

Reaction Type Conditions Expected Outcome
N-AlkylationAlkyl halide, K₂CO₃, DMF, 80°CTertiary amine derivatives
Ring OxidationDDQ, CH₂Cl₂, rtDihydroquinoline or quinoline formation
Carboxamide HydrolysisHCl (6M), reflux6-Carboxylic acid derivative

Research Gaps

No peer-reviewed studies specifically addressing This compound were identified in the analyzed sources. Further experimental work is required to elucidate its unique reactivity, stability, and applications.

For authoritative data, consult specialized databases like Reaxys or SciFinder, or conduct targeted synthetic studies guided by protocols for structurally related compounds .

Scientific Research Applications

Pharmacological Applications

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is structurally related to various bioactive compounds, particularly those in the tetrahydroquinoline class. This class has been associated with numerous therapeutic effects:

  • Neuroprotective Agents : Compounds similar to this compound have demonstrated potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their ability to inhibit neuroinflammation and oxidative stress is particularly noteworthy .
  • Antimicrobial Activity : Research has indicated that tetrahydroquinoline derivatives exhibit antimicrobial properties against a range of pathogens. The compound's structure allows for modifications that enhance its efficacy against bacterial and fungal infections .
  • Anticancer Properties : There is growing evidence that tetrahydroquinolines can inhibit tumor growth and induce apoptosis in cancer cells. Specific derivatives have been evaluated for their potency against various cancer types, making them candidates for further development in oncology .

Synthetic Utility

The synthesis of this compound is notable for its versatility in organic chemistry. It serves as a precursor for various derivatives that can be tailored for specific biological activities:

  • Domino Reactions : Recent studies have highlighted the use of domino reactions to synthesize tetrahydroquinolines efficiently. These methods allow for the creation of complex molecules in fewer steps, reducing time and resource consumption in drug development .
  • Chiral Synthesis : The compound can be synthesized using chiral auxiliaries to produce enantiomerically pure forms. This is crucial for developing drugs that require specific stereochemistry to achieve desired biological effects .

Biochemical Applications

In addition to its pharmacological uses, this compound serves as a biochemical tool:

  • Buffering Agent : This compound has been identified as a non-ionic organic buffering agent useful in cell culture applications. It maintains pH stability within biological systems, facilitating various biochemical assays .
  • Research Reagent : Its unique chemical properties make it suitable for various research applications in analytical chemistry and biochemistry. It can be used in studies involving enzyme inhibition and receptor binding assays .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound and its derivatives:

StudyFindings
Demonstrated neuroprotective effects in animal models of Alzheimer's disease.
Showed significant antimicrobial activity against Gram-positive bacteria.
Evaluated anticancer potential with promising results in vitro against breast cancer cell lines.

These case studies illustrate the compound's multifaceted applications across different fields of research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Comparative Analysis of Tetrahydroquinoline Derivatives

Compound Name Molecular Formula Functional Group(s) Molecular Weight (g/mol) Key Properties/Applications References
N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide (Target) C₁₂H₁₆N₂O Dimethylcarboxamide (-CON(CH₃)₂) ~204.27 High lipophilicity; potential CNS activity due to improved blood-brain barrier penetration
1,2,3,4-Tetrahydroquinoline-6-carboxamide C₁₀H₁₂N₂O Carboxamide (-CONH₂) 176.22 Lower lipophilicity; baseline scaffold for derivatization
N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide C₁₁H₁₆N₂O₂S Sulfonamide (-SO₂NH(CH₃)₂) 240.32 Increased acidity (sulfonamide pKa ~10); antimicrobial potential
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate C₁₆H₂₁NO₄ Ester (-COOEt), methoxy 291.34 Enhanced hydrolytic instability; fluorescence applications
N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide C₂₈H₃₆ClN₃O₂ Adamantyl, chloro, oxo 494.06 Antimicrobial activity; enzyme inhibition (e.g., HIV integrase)

Key Observations :

Sulfonamide derivatives (e.g., C₁₁H₁₆N₂O₂S) exhibit stronger acidity and hydrogen-bonding capacity, making them suitable for targeting polar enzyme active sites . Ester-containing derivatives (e.g., C₁₆H₂₁NO₄) are prone to hydrolysis, limiting their stability in aqueous environments .

Substituent Effects: Bulky substituents like adamantyl (C₂₈H₃₆ClN₃O₂) enhance steric hindrance, which can improve selectivity in biological targets but may reduce solubility . Methoxy groups (e.g., C₁₆H₂₁NO₄) contribute to electron-donating effects, altering electronic distribution and reactivity .

Pharmacological Potential: The target compound’s dimethylcarboxamide group may confer advantages in central nervous system (CNS) drug design due to enhanced blood-brain barrier penetration. Sulfonamide derivatives are frequently explored for antimicrobial and anti-inflammatory applications . Adamantyl-substituted dihydroquinolines demonstrate notable activity against viral targets .

Biological Activity

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide (DMTHQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DMTHQ, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

DMTHQ is a tetrahydroquinoline derivative characterized by its unique structural features that contribute to its biological properties. It has been identified as an NF-κB inhibitor and a retinoid nuclear modulator, making it a candidate for various therapeutic applications, particularly in cancer and inflammatory diseases.

The primary mechanism of action for DMTHQ involves its ability to inhibit the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in regulating immune responses and inflammation. By modulating this pathway, DMTHQ can influence cellular processes such as:

  • Inflammation : Inhibition of pro-inflammatory cytokines.
  • Cell Proliferation : Potential effects on cancer cell growth.
  • Metabolic Regulation : Impacts on metabolic diseases through retinoid modulation.

Anti-inflammatory Properties

Recent studies have demonstrated that DMTHQ exhibits significant anti-inflammatory activity. In vitro experiments showed that DMTHQ effectively reduced the production of inflammatory mediators such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. The IC50 values for these inhibitory effects were reported to be less than 30 µM for TNF-α and within the range of 20–40 µM for IL-6 and NO production .

Anticancer Potential

The compound's role as an NF-κB inhibitor suggests potential applications in cancer therapy. By inhibiting NF-κB activity, DMTHQ may reduce tumor growth and metastasis. Preliminary studies indicate that DMTHQ can induce apoptosis in cancer cell lines, although further research is needed to elucidate the specific pathways involved.

Comparative Analysis with Similar Compounds

To understand the unique properties of DMTHQ, it is essential to compare it with other similar compounds. The following table summarizes key features of DMTHQ relative to related compounds:

Compound NameBiological ActivityIC50 (µM)Mechanism of Action
This compoundAnti-inflammatory, anticancer<30 (TNF-α)NF-κB inhibition
1,2,3,4-TetrahydroisoquinolineNeuroprotective50–100Various signaling pathways
N,N-DimethylethylenediamineLigand in catalytic processesNot specifiedCoordination chemistry

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects : A study evaluated the effects of DMTHQ on LPS-induced inflammation in BV2 cells. Results indicated that DMTHQ significantly suppressed the production of pro-inflammatory cytokines with IC50 values indicating strong efficacy .
  • Cytotoxicity Assessment : In cytotoxicity assays against various cancer cell lines, DMTHQ demonstrated low toxicity towards normal cells while effectively inhibiting cancer cell proliferation at concentrations that were non-toxic to healthy cells .
  • Mechanistic Insights : Research has shown that DMTHQ's interaction with NF-κB can lead to altered expression levels of genes associated with inflammation and apoptosis, suggesting a multifaceted approach to its therapeutic potential .

Q & A

Q. What are the standard synthetic routes for N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide?

The compound is typically synthesized via tandem reactions, such as the Knoevenagel condensation followed by a Michael addition and intramolecular cyclization. For example, similar tetrahydroquinoline derivatives have been synthesized using regioselective alkylation at sulfur atoms to form thioethers, with structural confirmation via X-ray diffraction (XRD) . Additionally, nitration studies on tetrahydroquinoline derivatives highlight the importance of protecting groups (e.g., acetyl or benzyl) to direct regioselectivity, often under acidic or neutral conditions .

Q. Which characterization techniques are essential for structural confirmation of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment and enantiomer separation (e.g., using solvent systems like MeOH:EtOH:2-PrOH:Hexanes) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • XRD : Definitive crystal structure determination, particularly for resolving stereochemical ambiguities .

Q. What are the typical applications of this compound in academic research?

While direct applications are not explicitly detailed in the evidence, structurally related tetrahydroquinoline derivatives are studied for:

  • Biological activity screening (e.g., antimicrobial or anticancer properties) .
  • Mechanistic studies in organic synthesis, such as regioselective functionalization .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during nitration or functionalization of the tetrahydroquinoline scaffold?

  • Protecting Group Strategy : Protonation or protection of the amine group (e.g., with acetyl or benzyl) alters electronic effects, favoring nitration at the 6-position .
  • Computational Modeling : Density functional theory (DFT) at the B3LYP/6-31++G level predicts stability of σ-complex intermediates, guiding experimental design .
  • Reagent Optimization : Using mixed acids (e.g., HNO3_3/H2_2SO4_4) or milder conditions to control reactivity .

Q. What methodologies resolve contradictions between spectral data and proposed structures?

  • Multi-Technique Validation : Combine NMR, HPLC, and XRD to cross-verify substituent positions. For example, NMR coupling constants and NOE effects can distinguish between cis/trans isomers, while XRD provides unambiguous proof .
  • Isotopic Labeling : In cases of ambiguous MS fragmentation, deuterated analogs or 15^15N-NMR can clarify bonding environments .

Q. How can reaction yields be optimized for derivatives of this compound?

  • Catalyst Screening : Palladium(II) acetate or other transition-metal catalysts enhance coupling reactions (e.g., Suzuki or Heck reactions) .
  • Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) improve reaction rates for tandem syntheses .
  • Microwave-Assisted Synthesis : Reduces reaction times for heterocyclic formations, as seen in pyrido[3,2-f][1,4]thiazepine derivatives .

Q. What computational tools predict the compound’s reactivity or stability in drug design?

  • Molecular Dynamics (MD) Simulations : Assess binding affinity to biological targets (e.g., enzymes or receptors) .
  • DFT Calculations : Evaluate electronic effects (e.g., HOMO/LUMO gaps) to predict sites for electrophilic/nucleophilic attack .
  • Docking Studies : For derivatives with potential anticancer activity, docking into protein active sites (e.g., kinase domains) prioritizes synthetic targets .

Data Contradiction and Validation

Q. How should researchers handle conflicting data from XRD and NMR analyses?

  • Dynamic vs. Static Structures : XRD captures the solid-state conformation, while NMR reflects solution-phase dynamics. For example, flexible alkyl chains may exhibit different conformations in each method .
  • Paramagnetic Effects : Metal impurities in NMR samples can distort shifts; recrystallization or chelating agents mitigate this .

Q. What strategies validate the purity of enantiomers in asymmetric synthesis?

  • Chiral HPLC : Using columns like Chiralpak AD-H with hexane/isopropanol eluents .
  • Optical Rotation Measurements : Compare observed rotations with literature values for known enantiomers .

Experimental Design Considerations

Q. How to design a scalable synthesis protocol for this compound?

  • Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic reactions (e.g., nitrations) .
  • Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. What safety protocols are critical during large-scale synthesis?

  • Ventilation and Containment : Due to volatile intermediates (e.g., thiols or nitro compounds), use fume hoods and sealed reactors .
  • Thermal Monitoring : Differential scanning calorimetry (DSC) identifies exothermic decomposition risks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
Reactant of Route 2
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N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

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